molecular formula C8H8O4 B3182341 7-Methoxybenzo[d][1,3]dioxol-5-ol CAS No. 50901-34-3

7-Methoxybenzo[d][1,3]dioxol-5-ol

Cat. No. B3182341
CAS RN: 50901-34-3
M. Wt: 168.15 g/mol
InChI Key: HKTCSLUVTXNZKH-UHFFFAOYSA-N
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Description

7-Methoxybenzo[d][1,3]dioxol-5-ol is a chemical compound with the molecular formula C8H8O4 . It is also known as 3-(7-methoxy-1,3-benzodioxol-5-yl)-2-propenal .


Synthesis Analysis

The synthesis of compounds similar to 7-Methoxybenzo[d][1,3]dioxol-5-ol has been reported in the literature. For instance, a unified total synthesis of benzo[d][1,3]dioxole-type benzylisoquinoline alkaloids was established based on the well-known Pd-catalyzed arylation . Another study reported the synthesis of novel organoselenium compounds incorporating the benzo[d][1,3]dioxole subunit .


Molecular Structure Analysis

The molecular structure of 7-Methoxybenzo[d][1,3]dioxol-5-ol can be analyzed using various spectroscopic techniques such as multinuclear NMR (1H, 13C), IR, and mass spectrometry . Single crystal X-ray crystallographic results can also provide insights into the molecular geometry .


Chemical Reactions Analysis

The chemical reactions involving 7-Methoxybenzo[d][1,3]dioxol-5-ol can be complex and diverse. For instance, the synthesis of similar compounds involved Pd-catalyzed arylation and Noyori asymmetric hydrogenation . Another study reported the transformation of a synthesized diselenide into various synthetically important unsymmetrical monoselenides .


Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Methoxybenzo[d][1,3]dioxol-5-ol include a predicted density of 1.366±0.06 g/cm3, a melting point of 88-89 °C, and a boiling point of 130 °C under a pressure of 0.3 Torr .

Scientific Research Applications

Anticancer Activity

A series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been designed based on literature reports of the activity of indoles against various cancer cell lines . These compounds were synthesized via a Pd-catalyzed C-N cross-coupling and evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .

Structure-Activity Relationship Study

A detailed structure–activity relationship study culminated in the identification of 3-N-benzo [1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20, whose IC 50 values ranged from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 . Further mechanistic studies revealed that 20 caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells .

Detection of Carcinogenic Lead

The compound (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide (BDMMBSH) was prepared via a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) . This compound was used for the significant detection of the carcinogenic heavy metal ion, lead (Pb 2+), via a reliable electrochemical approach .

Development of Pb 2+ Sensor

A sensitive and selective Pb 2+ sensor was developed via the deposition of a thin layer of BDMMBSH on a GCE with the conducting polymer matrix Nafion (NF) . The sensitivity, LOQ, and LOD of the proposed sensor towards Pb 2+ were calculated from the calibration curves to be 2220.0 pA μM −1 cm −2, 320.0 mM, and 96.0 pM, respectively .

Future Directions

The future directions in the research of 7-Methoxybenzo[d][1,3]dioxol-5-ol and similar compounds could involve their potential applications in various fields. For instance, organoselenium compounds have been explored for their potential applications in organic synthesis, pharmaceutics, ligand chemistry, semiconducting materials, biochemistry, and catalysis . Furthermore, compounds with a benzo[d][1,3]dioxole structure feature have shown potential in pharmaceutical and biological applications .

properties

IUPAC Name

7-methoxy-1,3-benzodioxol-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c1-10-6-2-5(9)3-7-8(6)12-4-11-7/h2-3,9H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKTCSLUVTXNZKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1OCO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxybenzo[d][1,3]dioxol-5-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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